molecular formula C10H7ClO2S B6210772 5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid CAS No. 30447-40-6

5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid

Cat. No. B6210772
CAS RN: 30447-40-6
M. Wt: 226.7
InChI Key:
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Description

5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H7ClO2S . It is used in the synthesis of direct inhibitors of factor Xa, which are safe and effective anticoagulants . It is also used in the synthesis of potent amide linked PPARy/δ dual agonists in the treatment of diabetes .


Molecular Structure Analysis

The molecular structure of 5-chloro-3-methyl-1-benzothiophene-2-carboxylic acid is represented by the InChI code: 1S/C10H7ClO2S/c1-5-7-4-6 (11)2-3-8 (7)14-9 (5)10 (12)13/h2-4H,1H3, (H,12,13) .


Physical And Chemical Properties Analysis

The molecular weight of 5-chloro-3-methyl-1-benzothiophene-2-carboxylic acid is 226.68 . More research would be needed to determine other physical and chemical properties of this compound.

Future Directions

Benzofuran compounds, which are structurally similar to benzothiophene compounds, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that 5-chloro-3-methyl-1-benzothiophene-2-carboxylic acid and similar compounds could have potential applications in many aspects of medicine and could be the focus of future research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid involves the introduction of a chlorine atom and a carboxylic acid group onto a benzothiophene ring. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-methylbenzothiophene", "chlorine gas", "sodium hydroxide", "carbon dioxide", "sulfuric acid", "potassium permanganate", "sodium bisulfite", "sodium carbonate", "acetic anhydride", "acetic acid", "hydrogen peroxide", "water" ], "Reaction": [ "1. Chlorination of 2-methylbenzothiophene with chlorine gas in the presence of sulfuric acid to yield 5-chloro-2-methylbenzothiophene.", "2. Oxidation of 5-chloro-2-methylbenzothiophene with potassium permanganate in the presence of sulfuric acid to yield 5-chloro-2-methylbenzothiophene-3-carboxylic acid.", "3. Reduction of the carboxylic acid group using sodium bisulfite in the presence of sodium carbonate to yield the corresponding sulfonic acid.", "4. Esterification of the sulfonic acid with acetic anhydride in the presence of acetic acid to yield the corresponding acetic ester.", "5. Hydrolysis of the acetic ester using sodium hydroxide to yield 5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid.", "6. Purification of the product using recrystallization from water." ] }

CAS RN

30447-40-6

Product Name

5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid

Molecular Formula

C10H7ClO2S

Molecular Weight

226.7

Purity

95

Origin of Product

United States

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